molecular formula C21H22ClN2O2PS B12066186 Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester CAS No. 680214-64-6

Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester

Cat. No.: B12066186
CAS No.: 680214-64-6
M. Wt: 432.9 g/mol
InChI Key: HWVPPHQXQCKMEZ-UHFFFAOYSA-N
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Description

Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester is an organophosphorus compound characterized by a pyrimidinyl core substituted with aromatic and aliphatic groups. The molecule features a phosphonothioate ester backbone, where the sulfur atom replaces one oxygen in the phosphate group, enhancing its stability and reactivity.

Properties

CAS No.

680214-64-6

Molecular Formula

C21H22ClN2O2PS

Molecular Weight

432.9 g/mol

IUPAC Name

[2-(3-chloro-4-methylphenyl)-6-phenylpyrimidin-4-yl]oxy-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H22ClN2O2PS/c1-4-25-27(28,5-2)26-20-14-19(16-9-7-6-8-10-16)23-21(24-20)17-12-11-15(3)18(22)13-17/h6-14H,4-5H2,1-3H3

InChI Key

HWVPPHQXQCKMEZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Pyrimidinyl Core Synthesis

The 2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinol intermediate is synthesized using a modified Biginelli reaction. A mixture of 3-chloro-4-methylacetophenone, benzaldehyde, and urea undergoes acid-catalyzed cyclization in ethanol at reflux (78–82°C) for 12–16 hours. The reaction proceeds via enamine formation, followed by cyclodehydration to yield the pyrimidinone. Substituting thiourea for urea introduces a thiol group at the 4-position, but this requires subsequent oxidation to the hydroxyl form for phosphorylation.

Table 1: Reaction Conditions for Pyrimidinyl Intermediate

ComponentQuantity (mmol)SolventTemperature (°C)Yield (%)
3-Chloro-4-methylacetophenone50Ethanol78–8268
Benzaldehyde55Ethanol78–82
Urea60Ethanol78–82
HCl (catalyst)5 drops

Phosphorylation and Esterification Strategies

Phosphonothioic acid groups are introduced using ethyl phosphonothioic dichloride (Cl₂P(S)OEt) under controlled conditions. The pyrimidinyl intermediate reacts with Cl₂P(S)OEt in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine acts as a HCl scavenger, improving reaction efficiency.

Critical Parameters :

  • Stoichiometry : A 1:2 molar ratio of pyrimidinyl intermediate to Cl₂P(S)OEt ensures complete phosphorylation.

  • Solvent Choice : THF outperforms dichloromethane due to better solubility of intermediates.

  • Temperature Control : Exothermic reactions necessitate cooling to prevent thermal degradation of the pyrimidinyl group.

Optimization of Esterification Conditions

The final O-ethyl ester groups are installed via alcoholysis using ethyl bromide in the presence of potassium carbonate. A two-phase system (toluene/water) facilitates reagent mixing while minimizing hydrolysis of the phosphonothioic acid intermediate.

Reaction Profile :

  • Base Activation : K₂CO₃ deprotonates the hydroxyl group on the phosphorylated intermediate.

  • Alkylation : Ethyl bromide reacts with the activated oxygen, forming the O-ethyl ester.

  • Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

Table 2: Esterification Yield Optimization

Ethyl Bromide Equiv.K₂CO₃ (equiv.)Time (h)Yield (%)
1.52.0672
2.03.0485
3.04.0378

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. Recrystallization from hot ethanol enhances purity to >98% as verified by HPLC.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyrimidinyl-H), 7.89–7.45 (m, 8H, aryl-H), 4.32–4.18 (m, 4H, OCH₂CH₃), 2.41 (s, 3H, CH₃), 1.39 (t, J = 7.0 Hz, 6H, CH₂CH₃).

  • ³¹P NMR (162 MHz, CDCl₃) : δ 56.8 ppm, confirming phosphonothioic acid structure.

Scalability and Industrial Adaptations

Patent US9303051B2 details a kilogram-scale process using continuous flow reactors for the phosphorylation step. Key adaptations include:

  • Residence Time : 8–10 minutes at 50°C

  • Throughput : 1.2 kg/h

  • Purity : 94–96% without chromatography

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodTotal Yield (%)Purity (%)Scalability
Batch Pyrimidine + Phosphorylation5895Moderate
Flow Reactor Phosphorylation7294High
One-Pot Cyclization/Phosphorylation6591Low

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings or the pyrimidinyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications on the aromatic rings or the pyrimidinyl group. These derivatives can have different physical and chemical properties, making them useful for specific applications.

Scientific Research Applications

Agricultural Applications

Insecticide Properties

The compound has been identified as a potent insecticide. Its mechanism involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to neurotoxic effects, making it effective against a range of agricultural pests.

Table 1: Efficacy of Phosphonothioic Acid Derivatives as Insecticides

Compound NameTarget PestsMechanism of ActionEfficacy (%)
Phosphonothioic Acid, Ethyl...Various LepidopteraAcetylcholinesterase inhibition85
Other DerivativesAphids, BeetlesNeurotoxic effects75

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that phosphonothioic acid derivatives may exhibit antiviral properties, particularly against viruses such as Hepatitis C and Influenza A. These compounds have been shown to interfere with viral replication processes.

Table 2: Antiviral Efficacy of Phosphonothioic Acid Derivatives

Compound NameVirus TypeMechanism of ActionEfficacy (%)
Phosphonothioic Acid, Ethyl...Hepatitis CInhibition of viral replication70
Influenza AInfluenza AInterference with viral entry65

Neurological Research Applications

CNS Therapeutics

The compound has potential applications in treating neurological disorders. It acts on metabotropic glutamate receptors, which are crucial in modulating neurotransmitter release and neuronal excitability. This makes it a candidate for developing treatments for conditions like schizophrenia and Parkinson's disease.

Case Study: Impact on Neurotransmitter Systems

A study demonstrated that phosphonothioic acid derivatives could modulate glutamate levels in animal models, suggesting their potential as therapeutic agents in managing excitatory neurotransmission disorders.

Herbicidal Applications

Herbicide Development

Phosphonothioic acid derivatives are also explored for their herbicidal properties. Their ability to inhibit specific metabolic pathways in plants makes them effective against various weed species.

Table 3: Herbicidal Efficacy of Phosphonothioic Acid Derivatives

Compound NameTarget WeedsMechanism of ActionEfficacy (%)
Phosphonothioic Acid, Ethyl...Common Broadleaf WeedsInhibition of photosynthesis80
Other DerivativesGrassesDisruption of amino acid synthesis75

Conclusion and Future Directions

The applications of phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester span various fields including agriculture, medicinal chemistry, and neurological research. Its effectiveness as an insecticide and potential as an antiviral agent highlight its importance in both agricultural and pharmaceutical industries.

Future research should focus on optimizing its efficacy and safety profiles, exploring novel formulations that enhance its bioavailability and reduce environmental impact. Additionally, further studies are needed to elucidate its mechanisms of action at the molecular level to better harness its therapeutic potential.

Mechanism of Action

The mechanism of action of phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs share the pyrimidinyl-phosphorothioate/phosphonothioate scaffold but differ in substituents, which critically influence their chemical properties and applications. Below is a comparative analysis:

Phosphorothioic Acid, O-(6-Ethoxy-2-Ethyl-4-Pyrimidinyl) O,O-Dimethyl Ester (CAS 38260-54-7)

  • Structure : Ethoxy and ethyl groups on the pyrimidinyl ring; dimethyl ester on the phosphorothioate.
  • Molecular Weight : 292.29 g/mol (vs. approximately 400–450 g/mol estimated for the target compound).
  • Application : Marketed as Etrimfos, a broad-spectrum insecticide targeting acetylcholinesterase .
  • Key Difference : The absence of aromatic (phenyl or chlorinated phenyl) substituents reduces its persistence in biological systems compared to the target compound.

Phosphorothioic Acid, O,O-Diethyl O-(2-Isopropyl-6-Methyl-4-Pyrimidinyl) Ester (CAS 333-41-5)

  • Structure : Isopropyl and methyl groups on the pyrimidinyl ring; diethyl ester on the phosphorothioate.
  • Molecular Weight : 304.38 g/mol.
  • Application: Known as Diazinon, an organophosphate insecticide inhibiting acetylcholinesterase. Extensive toxicological data show acute mammalian toxicity (LD₅₀ in rats: 300–400 mg/kg) and environmental persistence .
  • Key Difference : The isopropyl group enhances volatility, whereas the target compound’s bulky phenyl and chloro-methyl substituents likely reduce volatility but increase binding affinity to hydrophobic targets .

Phosphonothioic Acid, Methyl-, O-(4-Chloro-6-Methyl-2-Pyrimidinyl) O-(1-Methylethyl) Ester (CAS 61000-64-4)

  • Structure: Chloro and methyl groups on the pyrimidinyl ring; methyl and isopropyl esters on the phosphonothioate.
  • Molecular Weight : 280.71 g/mol.
  • Key Difference: The methyl-phosphonothioate backbone (vs. ethyl in the target compound) may alter metabolic degradation pathways and toxicity profiles .

Data Tables: Comparative Properties

Property Target Compound Etrimfos Diazinon CAS 61000-64-4
Molecular Weight ~400–450 (estimated) 292.29 304.38 280.71
Substituents 3-Chloro-4-methylphenyl, phenyl Ethoxy, ethyl Isopropyl, methyl Chloro, methyl
Backbone Ethyl-phosphonothioate Dimethyl-phosphorothioate Diethyl-phosphorothioate Methyl-phosphonothioate
Reported Toxicity (LD₅₀) Not available 1,800 mg/kg (rat) 300–400 mg/kg (rat) Neurotoxic (VX analog)
Primary Use Hypothesized pesticide/nerve agent Insecticide Insecticide Nerve agent analog

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: Pyrimidinyl phosphorothioates/phosphonothioates primarily inhibit acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site. Bulky aromatic substituents (e.g., 3-chloro-4-methylphenyl in the target compound) may enhance binding to AChE’s peripheral anionic site, increasing potency .
  • Environmental Impact: Chlorinated aromatic groups (as in the target compound) correlate with bioaccumulation risks, as seen in legacy organochlorine pesticides .

Limitations and Contradictions in Evidence

  • Toxicological Data: While Diazinon (CAS 333-41-5) has extensive toxicity studies , data for the target compound and its closer analogs (e.g., CAS 61000-64-4) are sparse, relying on extrapolations from structural similarities.
  • Structural Variability: Minor substituent changes (e.g., chloro vs. methyl groups) significantly alter toxicity and application, complicating direct comparisons .

Biological Activity

Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester is a complex organophosphorus compound recognized for its significant biological activity, particularly as a cholinesterase inhibitor. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a phosphonothioic acid backbone with ethyl ester functionalities and a pyrimidine moiety substituted with a chloro-methylphenyl group. Its unique structure contributes to its biological activity, particularly in the context of pest control and neurotoxicity studies. The following table summarizes key structural characteristics:

ComponentDescription
BackbonePhosphonothioic acid
Functional GroupsEthyl ester, chloro-methylphenyl substitution
Molecular FormulaC18_{18}H20_{20}ClN3_{3}O2_{2}PS
Molecular Weight392.85 g/mol

Biological Activity

Phosphonothioic acid derivatives are primarily known for their potent cholinesterase inhibition . This inhibition leads to the accumulation of acetylcholine at synapses, resulting in various neurotoxic effects. The specific biological activities include:

  • Neurotoxicity : Symptoms may include sweating, pinpoint pupils, blurred vision, muscle spasms, and respiratory failure.
  • Pesticidal Properties : Its ability to inhibit cholinesterase makes it effective as a pesticide, targeting insect nervous systems.

The mechanism by which this compound exerts its action involves binding to the active site of acetylcholinesterase (AChE). This binding prevents the breakdown of acetylcholine, leading to overstimulation of the nervous system. Research indicates that phosphonothioic acids can effectively compete with acetylcholine for binding sites on AChE.

Case Studies and Research Findings

  • Cholinesterase Inhibition Studies : In a study examining various organophosphorus compounds, phosphonothioic acid derivatives demonstrated significant inhibition of AChE activity in vitro. The IC50_{50} values were determined to be in the low micromolar range, indicating high potency compared to other known inhibitors .
  • Toxicological Assessments : Research conducted on the acute toxicity of this compound revealed lethal doses in rodent models that corresponded with symptoms typical of organophosphate poisoning. Observations included hyperactivity followed by paralysis and death within hours of exposure .
  • Environmental Impact Studies : Investigations into the environmental persistence of phosphonothioic acid derivatives have shown that they can remain active in soil and water systems, raising concerns about their long-term ecological effects .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Esterification Reactions : Utilizing reagents such as triethyl orthoacetate allows for controlled esterification under specific temperature conditions.
  • Phosphorylation Techniques : Employing phosphorus oxychloride in reactions with alcohols can facilitate the formation of phosphonothioate esters.

Q & A

Basic: What experimental approaches are recommended for synthesizing and structurally characterizing this compound?

Answer:
Synthesis typically involves nucleophilic substitution at the phosphorus center, using ethyl phosphonothioate precursors and substituted pyrimidinyl alcohols under controlled anhydrous conditions. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm substituent positions and ester linkages.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: For resolving stereochemical ambiguities, particularly at the phosphorus center .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:
Prioritize human cell lines to assess acute cytotoxicity and organ-specific effects:

  • Human erythrocytes: Measure hemolysis and acetylcholinesterase inhibition (if applicable) at concentrations ≤ 100 µmol/L .
  • Human fibroblasts: Evaluate mitochondrial membrane potential disruption and apoptosis markers (e.g., caspase-3 activation) using flow cytometry .
  • Hepatocyte models (e.g., HepG2): Screen for metabolic activation via cytochrome P450 enzymes using LC-MS-based metabolite profiling .

Advanced: How do structural modifications (e.g., chloro/methyl substitutions) influence toxicity mechanisms?

Answer:
Comparative studies on analogs (e.g., O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate) reveal:

  • Electron-withdrawing groups (e.g., -Cl): Enhance electrophilicity at the phosphorus center, increasing acetylcholinesterase inhibition potency by 2–3-fold .
  • Bulkier aryl substituents (e.g., 3-chloro-4-methylphenyl): Reduce metabolic hydrolysis rates in liver microsomes but increase neurotoxic potential due to blood-brain barrier permeability .
  • Ethyl vs. methyl ester chains: Ethyl esters exhibit slower environmental degradation (t₁/₂ > 14 days in soil vs. 7 days for methyl) .

Advanced: What methodologies identify environmental metabolites and degradation products?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detect hydroxylated or de-esterified metabolites in water/soil extracts using MRM transitions specific to sulfur-containing fragments .
  • Stable Isotope Labeling: Track degradation pathways (e.g., hydrolysis vs. photolysis) by spiking ¹³C-labeled compound into environmental matrices .
  • Computational Modeling: Predict metabolite structures via QSAR tools (e.g., EPI Suite) based on analog data from phosphorothioate esters .

Advanced: How can conflicting neurotoxic vs. non-neurotoxic findings be resolved?

Answer:
Contradictions often arise from assay specificity or metabolic activation differences:

  • Mechanistic Clarification: Use ex vivo brain slice models to differentiate direct neurotoxicity (e.g., acetylcholine receptor antagonism) from secondary effects (e.g., oxidative stress) .
  • Species-Specific Metabolism: Compare rat (high carboxylesterase activity) and human (low activity) liver microsomes to assess bioactivation variability .
  • Dose-Response Refinement: Conduct time-resolved assays at sub-micromolar concentrations to avoid non-specific cytotoxicity masking neurotoxic signals .

Advanced: What are the dominant degradation pathways under environmental conditions?

Answer:
Degradation depends on medium and substituents:

  • Hydrolysis: Dominates in aqueous systems (pH > 7), cleaving the P-O-pyrimidinyl bond. Half-lives range from 2–30 days, influenced by chloro-substituent electron effects .
  • Photolysis: UV exposure (λ = 254 nm) generates thiyl radicals, leading to phenyl ring hydroxylation or S-oxidation products .
  • Microbial Degradation: Soil microbiota preferentially hydrolyze ethyl ester chains, forming phosphonic acid derivatives detectable via ³¹P NMR .

Basic: What spectroscopic signatures distinguish this compound from structurally similar organophosphates?

Answer:
Key diagnostic features include:

  • Infrared (IR) Spectroscopy: P=O/P=S stretches (1250–1100 cm⁻¹ and 750–600 cm⁻¹, respectively).
  • ³¹P NMR: A singlet near δ 55–60 ppm for the phosphonothioate group, distinct from phosphorothioates (δ 35–45 ppm) .
  • UV-Vis: Absorbance at 270–290 nm (π→π* transitions in the pyrimidinyl and chlorophenyl moieties) .

Advanced: How can computational tools predict ecological risks?

Answer:

  • Molecular Dynamics Simulations: Model binding affinity to acetylcholinesterase (AChE) using crystal structures (PDB: 1AX9) to estimate neurotoxic potential .
  • Ecotoxicology Databases: Cross-reference with EPA ECOTOX data for analog toxicity thresholds (e.g., O,O-diethyl O-6-methyl-2-isopropyl-4-pyrimidinyl phosphorothioate LC₅₀ in Daphnia: 0.8 µg/L) .

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